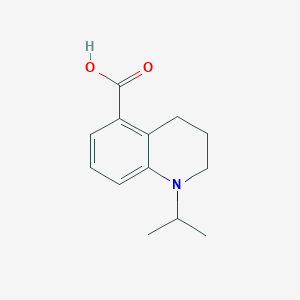
1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Vue d'ensemble
Description
1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS No. 1178148-39-4) is a compound that combines a tetrahydroquinoline structure with a carboxylic acid functional group. Its molecular formula is C12H15NO2, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound features an isopropyl group attached to the tetrahydroquinoline moiety, which may influence its solubility and biological activity compared to other tetrahydroquinoline derivatives. This compound acts as a non-ionic organic buffering agent, effective within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cellular studies.
Neurotransmitter Interaction
There is potential for this compound to interact with neurotransmitter systems in the brain. Given the structural similarities with other compounds known to affect neurotransmission, further investigation into its effects on neurotransmitter modulation could provide insights into its role in neurological disorders.
Structure-Activity Relationships
Research into structure-activity relationships (SAR) has shown that altering the substituents on the tetrahydroquinoline framework can enhance biological activity. For instance, derivatives have been synthesized and tested for their ability to inhibit albumin denaturation and exhibit antioxidant properties. These findings indicate that this compound could serve as a lead compound for developing more potent analogs .
Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of tetrahydroquinoline and evaluated their biological activities. The IC50 values for inhibition of albumin denaturation were found to be between 77.38 to 92.08 μg/mL for these derivatives, indicating significant activity compared to standard drugs like ibuprofen .
| Compound Name | IC50 Value (μg/mL) | Activity Type |
|---|---|---|
| Ibuprofen | 81.50 | Inhibition of Albumin Denaturation |
| Ketoprofen | 126.58 | Inhibition of Albumin Denaturation |
| Derivative A | 77.38 | Inhibition of Albumin Denaturation |
| Derivative B | 92.08 | Inhibition of Albumin Denaturation |
This table summarizes the comparative effectiveness of various compounds in inhibiting albumin denaturation.
Propriétés
IUPAC Name |
1-propan-2-yl-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)14-8-4-6-10-11(13(15)16)5-3-7-12(10)14/h3,5,7,9H,4,6,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMDITZLXXHMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















